REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl[C:10]1[N:15]2[N:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[N:18]=[C:14]2[N:13]=[C:12]([CH3:23])[CH:11]=1>C(O)C>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10]2[N:15]3[N:16]=[C:17]([C:19]([F:20])([F:22])[F:21])[N:18]=[C:14]3[N:13]=[C:12]([CH3:23])[CH:11]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.355 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
17.5 (± 2.5) mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=2N1N=C(N2)C(F)(F)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 6-8 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the desired product crystallized
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
Subsequent purification
|
Reaction Time |
7 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC1=CC(=NC=2N1N=C(N2)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |